molecular formula C23H19N3O B6003916 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone

3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone

Cat. No. B6003916
M. Wt: 353.4 g/mol
InChI Key: UKWLIFLKUCAXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone, also known as JNK-IN-8, is a small molecule inhibitor that targets the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is involved in a variety of cellular processes, including apoptosis, inflammation, and stress response. JNK-IN-8 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Mechanism of Action

3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone works by inhibiting the activity of the JNK pathway, which is involved in multiple cellular processes. The JNK pathway is activated in response to various stressors, including oxidative stress, inflammation, and DNA damage. 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone blocks the phosphorylation of JNK, which is necessary for its activation and downstream signaling. By inhibiting the JNK pathway, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone can modulate various cellular processes, including apoptosis, inflammation, and stress response.
Biochemical and physiological effects:
3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to have various biochemical and physiological effects in preclinical models. In cancer models, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative disorders, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to reduce oxidative stress and improve mitochondrial function. In inflammatory conditions, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to reduce cytokine production and inhibit immune cell infiltration.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone is its specificity for the JNK pathway, which allows for targeted modulation of this signaling pathway. 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has also been shown to have good pharmacokinetic properties, including good oral bioavailability and blood-brain barrier penetration. One limitation of 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone is its potential off-target effects, which can lead to unintended consequences. Additionally, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone may have limited efficacy in certain disease models, depending on the specific mechanisms involved in the disease.

Future Directions

There are several future directions for research on 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone. One area of interest is the development of 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone derivatives with improved pharmacokinetic properties and efficacy. Another area of interest is the exploration of 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic potential. Additionally, further research is needed to fully elucidate the mechanisms of action of 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone and its potential applications in various disease models.

Synthesis Methods

3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone can be synthesized using a multistep process involving the reaction of 2-naphthylamine with pyridine-3-carboxaldehyde, followed by further reactions to produce the final product. The synthesis of 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been described in detail in various scientific publications.

Scientific Research Applications

3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been extensively studied in preclinical models and has shown promising results in various disease models. In cancer, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to inhibit tumor growth and metastasis in multiple cancer types, including breast, lung, and pancreatic cancer. In neurodegenerative disorders, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease. In inflammatory conditions, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to reduce inflammation and improve symptoms in models of rheumatoid arthritis and colitis.

properties

IUPAC Name

3-(naphthalen-2-ylamino)-1,3-dipyridin-3-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c27-23(20-8-4-12-25-16-20)14-22(19-7-3-11-24-15-19)26-21-10-9-17-5-1-2-6-18(17)13-21/h1-13,15-16,22,26H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWLIFLKUCAXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(CC(=O)C3=CN=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Naphthylamino)-1,3-di-3-pyridinyl-1-propanone

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